Uranium dioxideperoxide

Description

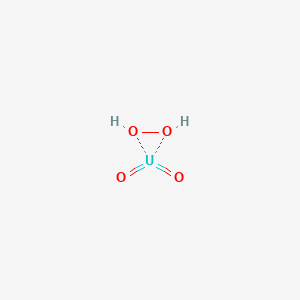

Structure

2D Structure

Properties

CAS No. |

12036-71-4 |

|---|---|

Molecular Formula |

H2O4U |

Molecular Weight |

304.042 g/mol |

IUPAC Name |

dioxouranium;hydrogen peroxide |

InChI |

InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |

InChI Key |

CIEKQEIUQBBJNZ-UHFFFAOYSA-N |

SMILES |

OO.O=[U]=O |

Canonical SMILES |

OO.O=[U]=O |

melting_point |

239 °F (USCG, 1999) |

Other CAS No. |

12036-71-4 |

physical_description |

Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |

Synonyms |

uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Uranium Dioxide Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of uranium dioxide peroxide and its hydrated analogues. It delves into the intricate structural details, synthesis methodologies, and the experimental techniques employed for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with uranium compounds, particularly in the fields of nuclear chemistry, materials science, and environmental science.

Introduction to Uranium Dioxide Peroxide

Uranium dioxide peroxide (UO₄·nH₂O), a peroxide of uranium, is a compound of significant interest due to its occurrence in the nuclear fuel cycle and its role in the environmental fate of uranium.[1] It exists in various hydration states, with the most common being the tetrahydrate (studtite) and the dihydrate (metastudtite), which are the only known peroxide minerals.[1][2] The incorporation of peroxide (O₂²⁻) groups into the uranium coordination sphere leads to unique crystal structures that differ significantly from the well-known fluorite structure of uranium dioxide (UO₂).[3][4]

The coordination geometry of uranium in these compounds is typically a hexagonal bipyramidal arrangement.[2] Two axial "yl" oxygen atoms form a linear UO₂²⁺ (uranyl) ion, while the equatorial plane is completed by peroxide groups and, in the case of hydrated forms, water molecules.[2][5]

Crystal Structures of Uranium Dioxide Peroxide Hydrates

The most extensively studied forms of uranium dioxide peroxide are its crystalline hydrates, studtite and metastudtite. The structural details of these and other related compounds are summarized below.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for various uranium dioxide peroxide compounds and related structures.

Table 1: Crystallographic Data for Uranium Dioxide Peroxide Hydrates

| Compound Formula | Common Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| [(UO₂)(O₂)(H₂O)₂]·2H₂O | Studtite | Monoclinic | C2/c | 14.068(6) | 6.721(3) | 8.428(4) | 123.356(6) | 665.6(3) | 4 |

| UO₄·2H₂O | Metastudtite | Orthorhombic | Not specified | 6.50 | 8.78 | 4.21 | - | Not specified | Not specified |

Data for Studtite sourced from[2][5]. Data for Metastudtite sourced from[2].

Table 2: Selected Bond Lengths in Studtite

| Bond | Length (Å) |

| U1-O2 | 2.351(6) |

| U1-O3 | 2.396(7) |

| O2-O2 | 1.46(1) |

Data sourced from[5].

Table 3: Crystallographic Data for Other Uranyl Peroxide Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Na₄(UO₂)(O₂)₃(H₂O)₁₂ | Monoclinic | P2₁/c | 6.7883(6) | 16.001(2) | 16.562(2) | 91.917(2) | 1797.9(3) | 4 |

| Ca₂(UO₂)(O₂)₃(H₂O)₉ | Orthorhombic | Pbcn | 9.576(3) | 12.172(3) | 12.314(2) | - | 1435.4(6) | 4 |

| Na₂Rb₄(UO₂)₂(O₂)₅(H₂O)₁₄ | Orthorhombic | Pbcm | 6.808(2) | 16.888(6) | 23.286(8) | - | 2677.5(16) | 4 |

| K₆[(UO₂)(O₂)₂(OH)]₂(H₂O)₇ | Orthorhombic | Pcca | 15.078(8) | 6.669(4) | 23.526(13) | - | 2366(2) | 4 |

Data sourced from[6].

In studtite, the U⁶⁺ cation is part of a linear uranyl ion and is also bonded to six equatorial oxygen atoms, two from water molecules and four from two peroxide groups. These uranyl polyhedra polymerize into chains by sharing peroxide groups.[5] The main structural difference between studtite and metastudtite is the presence of interstitial water molecules between the uranyl peroxide chains in studtite, which are absent in metastudtite.[5]

Experimental Protocols

The determination of the crystal structure of uranium dioxide peroxide and its derivatives relies on a combination of synthesis of high-quality single crystals and their analysis using various diffraction and spectroscopic techniques.

Synthesis of Uranium Dioxide Peroxide Crystals

The synthesis of uranium dioxide peroxide hydrates is generally achieved through precipitation from a uranium(VI) solution by the addition of a peroxide, typically hydrogen peroxide.[1]

Synthesis of Studtite ([(UO₂)(O₂)(H₂O)₂]·2H₂O): A common method involves combining a 0.5 M uranyl nitrate (B79036) solution with a 30% hydrogen peroxide solution.[7] This readily forms a pale yellow precipitate of studtite.[7] Another approach involves mixing a uranyl sulphate solution with a 30% hydrogen peroxide solution at room temperature.[8]

Synthesis of Metastudtite (UO₄·2H₂O): Metastudtite can be synthesized from solutions of uranyl nitrate or chloride.[8] The dihydrate can also be obtained from a boiling solution of uranyl nitrate with the addition of hydrogen peroxide, followed by drying of the precipitate.[1]

Synthesis of Other Uranyl Peroxide Complexes: More complex uranyl peroxide clusters and compounds containing alkali or alkaline earth metals are synthesized under ambient conditions from aqueous solutions containing uranyl nitrate, hydrogen peroxide, and the corresponding metal hydroxides or salts.[1][6]

Caption: General workflow for the synthesis of studtite and metastudtite.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the precise atomic arrangement in crystalline materials. For studtite, the structure was refined on the basis of F² for unique reflections collected using MoKα X-radiation and a CCD-based detector.[5]

Powder X-ray Diffraction (PXRD): PXRD is used for phase identification and to assess the crystallinity of the bulk material.[9] It has been instrumental in studying the dehydration of studtite to metastudtite and eventually to amorphous U₂O₇.[7][10]

Neutron Scattering: Neutron scattering techniques are particularly useful for locating light atoms, such as hydrogen in water molecules, and for studying amorphous materials. This method, combined with computational approaches, has been used to investigate the local structure of amorphous U₂O₇.[7]

Spectroscopic Techniques: Raman and Infrared (IR) spectroscopy are valuable for characterizing the vibrational modes of the uranyl and peroxide groups, providing complementary information to diffraction methods.[3][9]

Thermal Decomposition and Amorphous Phases

Heating hydrated uranyl peroxides leads to their decomposition. Studtite converts to metastudtite at around 60°C, and further heating to about 190-200°C results in the formation of an X-ray amorphous uranyl peroxide, designated as U₂O₇.[2][7] This amorphous material is hygroscopic and reacts with water to release oxygen gas.[7][10] The local structure of this amorphous phase has been investigated using neutron scattering and computational modeling, suggesting it consists of two bent uranyl ions bridged by a peroxide group and a μ₂-O atom.[10]

Caption: Thermal dehydration pathway of studtite.

Uranyl Peroxide Nanoclusters

In aqueous solutions, particularly under alkaline conditions, uranyl peroxide species can self-assemble into complex, cage-like nanoclusters.[1][11] These clusters can contain from 16 to over 100 uranyl ions bridged by peroxide and other ligands like hydroxide (B78521) or phosphonates.[9][11] Their structures are often determined by single-crystal X-ray diffraction, revealing intricate topologies.[11]

Conclusion

The crystal structure of uranium dioxide peroxide is multifaceted, with its hydrated forms, studtite and metastudtite, being the most well-characterized crystalline phases. The arrangement of uranyl and peroxide groups into chains and the role of water molecules in the crystal lattice are key features of these structures. The synthesis of these compounds is relatively straightforward, enabling their study through various diffraction and spectroscopic techniques. The formation of amorphous phases upon dehydration and the self-assembly of complex nanoclusters in solution highlight the rich and complex chemistry of the uranyl peroxide system, which continues to be an active area of research.

References

- 1. Uranyl peroxide - Wikipedia [en.wikipedia.org]

- 2. Buy Uranium dioxideperoxide | 12036-71-4 [smolecule.com]

- 3. This compound (12036-71-4) for sale [vulcanchem.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation Kinetics of Uranium Dioxide Peroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation kinetics of uranium dioxide peroxide, primarily in the form of studtite (UO₂(O₂)·4H₂O), in aqueous solutions. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or work with uranium compounds.

Introduction

Uranium dioxide peroxide, commonly known as studtite, is a peroxide-containing mineral that can form on the surface of nuclear fuel in the presence of water through the reaction with hydrogen peroxide (H₂O₂) produced by the radiolysis of water.[1] Its formation and stability are of significant interest in the nuclear fuel cycle, particularly in the context of spent fuel storage and waste management.[2][3][4] Understanding the kinetics of its formation is crucial for predicting the long-term behavior of nuclear materials and for developing safe storage and disposal strategies. This guide summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and provides visual representations of the underlying processes.

The precipitation of uranium(VI) peroxide is a method used to recover uranium from ore leach solutions, resulting in a high-quality solid product often referred to as "yellow cake".[5][6] The primary reaction for the precipitation of studtite from a uranyl sulfate (B86663) solution is:

UO₂SO₄ + H₂O₂ + 4H₂O ↔ UO₄·4H₂O + H₂SO₄[5]

The kinetics of this precipitation are influenced by several factors, including pH, the ratio of hydrogen peroxide to uranium, temperature, and the presence of complexing anions.[7]

Quantitative Data on Formation Kinetics

The formation rate of uranium dioxide peroxide is dependent on several key parameters. The following tables summarize the quantitative data extracted from various studies.

Table 1: Key Factors Influencing Uranium Peroxide Precipitation Kinetics

| Factor | Effect on Precipitation Rate | Reference |

| pH / Acidity | Decreasing acidity (increasing pH) significantly enhances the reaction kinetics and final precipitation yield.[8][9] | [8][9] |

| H₂O₂/Uranium Molar Ratio | Increasing the initial C(H₂O₂)ini/C(U)ini molar ratio enhances the reaction kinetics and final precipitation yield.[8][9] | [8][9] |

| Initial Uranium Concentration | Increasing the initial uranium concentration increases the precipitation rate.[8] | [8] |

| Temperature | Studtite precipitates at temperatures below 50 °C, while metastudtite (UO₂(O₂)·2H₂O) precipitates above 70 °C. A mixture forms between 50 °C and 70 °C.[2] | [2] |

| Ionic Strength | Increasing ionic strength can slow the kinetics of studtite formation.[10] | [10] |

| Presence of Anions (e.g., Cl⁻, SO₄²⁻) | Anions that can complex with the uranyl ion can inhibit the formation of uranium peroxide.[7] | [7] |

| Impurities (e.g., Si, Sb, Fe) | Co-precipitation of dissolved impurities can lead to increased particle sizes and faster precipitation kinetics.[6][11] | [6][11] |

Table 2: Experimental Conditions for Studtite and Metastudtite Synthesis

| Product | Starting Material | Reagents | Temperature | Key Observation | Reference |

| Studtite | Uranyl nitrate (B79036) solution | Excess H₂O₂ | Ambient | Pure studtite precipitate confirmed by XRD. | [2] |

| Metastudtite | Uranyl nitrate solution | Excess H₂O₂ | 85–90 °C | Pale-yellow precipitate confirmed to be metastudtite by XRD. | [2] |

| Studtite | Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) | Nitric acid, Hydrogen peroxide (30 wt%) | Not specified | Studied in nitric acid concentrations between 0.1 M and 2.0 M.[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and study of uranium dioxide peroxide. The following protocols are based on descriptions from cited literature.

Protocol 1: Precipitation of Uranium(VI) Peroxide in Nitric Acid Media [8]

-

Preparation of Uranium Solution:

-

Dissolve commercial powdered uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in a nitric acid solution of a predetermined concentration (e.g., 0.1 M to 2.0 M) to achieve a desired final uranium concentration (e.g., 0.07 M).

-

-

Preparation of Hydrogen Peroxide Solution:

-

Dilute a concentrated hydrogen peroxide solution (e.g., 30 wt%) in a nitric acid solution of the same concentration as the uranium solution.

-

The concentration of the diluted H₂O₂ solution should be calculated to achieve a specific C(H₂O₂)ini/C(U)ini molar ratio (e.g., ranging from 10 to 70) after mixing with the uranium solution.

-

-

Precipitation:

-

Mix the uranium and hydrogen peroxide solutions. For example, add 5.80 mL of the prepared hydrogen peroxide solution to a volume of uranyl nitrate solution that results in a final uranyl concentration of 0.07 M.

-

Stir the solution. Samples can be taken at various time intervals to monitor the precipitation progress.

-

-

Characterization:

-

Characterize the precipitated solid using techniques such as X-ray diffraction (XRD) to determine the crystal structure and crystallite size.

-

Use scanning electron microscopy (SEM) to observe the morphology of the precipitated particles.

-

Protocol 2: Synthesis of Metastudtite [2]

-

Preparation of Solutions:

-

Prepare an aqueous solution of uranyl nitrate (e.g., 4.3 mM).

-

Prepare a solution of hydrogen peroxide (e.g., 40 mM).

-

-

Precipitation:

-

Add an excess amount of the H₂O₂ solution to the uranyl nitrate solution.

-

Maintain the temperature of the reaction mixture at 85–90 °C using a water bath.

-

-

Product Recovery and Characterization:

-

A pale-yellow precipitate of metastudtite will form.

-

Characterize the solid product using powder X-ray diffraction (XRD) to confirm its identity.

-

Protocol 3: Leaching Experiments on Simulated Fuel Debris [12]

-

Sample Preparation:

-

Prepare simulated fuel debris samples containing uranium and other elements (e.g., Fe, Cr, Ni, Zr).

-

-

Leaching:

-

Immerse the simulated debris samples in an aqueous H₂O₂ solution.

-

Conduct parallel experiments in pure water as a control.

-

-

Analysis:

-

Periodically measure the concentration of uranium and hydrogen peroxide in the leaching solution to monitor the dissolution and reaction progress.

-

After the leaching period, analyze the surface of the simulated debris using Raman spectroscopy to identify the formation of any secondary phases, such as uranyl peroxides.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships in the formation of uranium dioxide peroxide.

Caption: Formation and transformation pathway of uranium peroxides.

Caption: General experimental workflow for uranium peroxide precipitation.

Caption: Factors influencing the kinetics of uranium peroxide precipitation.

Conclusion

The formation kinetics of uranium dioxide peroxide in aqueous solutions are governed by a complex interplay of chemical and physical parameters. This guide has provided a consolidated resource on the topic, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the understanding of these processes. For researchers and professionals working with uranium, a thorough grasp of these kinetics is essential for applications ranging from nuclear fuel cycle management to environmental remediation. The provided information serves as a foundational reference for further investigation and application in these critical fields.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Meta-studtite stability in aqueous solutions. Impact of HCO 3 − , H 2 O 2 and ionizing radiation on dissolution and speciation - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00436K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural, Spectroscopic, and Kinetic Insight into the Heating Rate Dependence of Studtite and Metastudtite Dehydration (Journal Article) | OSTI.GOV [osti.gov]

- 5. conferences.iaea.org [conferences.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Uranium Precipitation by Hydrogen Peroxide - 911Metallurgist [911metallurgist.com]

- 8. Precipitation of morphology-controlled uranium( vi ) peroxide in nitric acid media - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03467H [pubs.rsc.org]

- 9. Precipitation of morphology-controlled uranium(vi) peroxide in nitric acid media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Stability of Studtite in Saline Solution: Identification of Uranyl–Peroxo–Halo Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uranyl peroxide ((UO2)(O2)·4H2O; UO4) precipitation for uranium sequestering. Formation and physicochemical characterization [inis.iaea.org]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of Uranium Dioxide Peroxide Hydrates: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the spectroscopic methods used to characterize uranium dioxide peroxide hydrates, primarily focusing on studtite ([(UO₂)(O₂)(H₂O)₂]·2H₂O) and its common alteration product, metastudtite ([(UO₂)(O₂)(H₂O)₂]). These compounds are significant in the context of the nuclear fuel cycle, particularly in the alteration of spent nuclear fuel and the processing of uranium ores.[1] This guide details the experimental protocols for key spectroscopic techniques—Raman Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS)—and presents quantitative data in a structured format for comparative analysis. Visual workflows are included to illustrate the characterization processes. This guide is intended for researchers and scientists in materials science, nuclear chemistry, and related fields.

Introduction to Uranium Dioxide Peroxide Hydrates

Uranium dioxide peroxide hydrates are compounds formed from the reaction of uranyl ions (UO₂²⁺) with hydrogen peroxide. The most well-characterized of these are studtite (UO₄·4H₂O) and metastudtite (UO₄·2H₂O), which are the only known minerals to contain peroxide.[2][3] Studtite can be synthesized by reacting a uranyl nitrate (B79036) solution with hydrogen peroxide.[4] Upon gentle heating to around 100°C, studtite dehydrates to form metastudtite.[5] Further heating can lead to the formation of an amorphous U₂O₇ phase and eventually uranium oxides like α-UO₃.[4][5][6] Due to their role in the oxidative corrosion of UO₂ nuclear fuel, a thorough understanding of their structural and electronic properties is crucial. Spectroscopic techniques are paramount for identifying these phases and monitoring their transformations.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of uranium dioxide peroxide hydrates are outlined below.

Synthesis of Studtite ([(UO₂)(O₂)(H₂O)₂]·2H₂O)

A common and straightforward method for synthesizing studtite in high purity involves the direct precipitation from a uranyl salt solution.[4]

-

Materials: 0.5 M uranyl nitrate (UO₂(NO₃)₂) solution, 30% hydrogen peroxide (H₂O₂).

-

Procedure:

-

Combine 5 mL of the 0.5 M uranyl nitrate solution with 5 mL of 30% hydrogen peroxide in a suitable vessel.[4]

-

Allow the mixture to react at room temperature. A pale-yellow precipitate of studtite will form.[1][4]

-

The precipitate can be collected via vacuum filtration.

-

Wash the collected solid rapidly with deionized water and ethanol (B145695) to remove any residual salts.[7]

-

Dry the final product in air.[7]

-

Caution: Uranium is a radioactive and toxic heavy metal. All handling should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.[4]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying the vibrational modes of uranyl (U=O) and peroxide (O-O) bonds.

-

Instrumentation: A Renishaw inVia Raman microscope (or equivalent) equipped with a 785 nm laser and a thermoelectrically-cooled CCD detector is commonly used.[8][9]

-

Sample Preparation: Solid samples, such as crystalline powders, can be analyzed directly on a microscope slide or appropriate stub.[8][10]

-

Data Acquisition:

-

Place the sample under the microscope objective (e.g., 20x magnification).[10]

-

Set the spectral acquisition range, typically from 100 cm⁻¹ to 4000 cm⁻¹. A focused range of 600-1000 cm⁻¹ is often used to detail the primary uranyl and peroxide stretches.[8][9]

-

Collect the spectra. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information to Raman, particularly for asymmetric stretches and vibrations of water and hydroxyl groups.

-

Instrumentation: A Bruker Vortex 70 or Bruker Lumos FT-IR spectrometer (or equivalent) can be used.[8]

-

Sample Preparation:

-

Transmission (KBr Pellet): Mix the sample powder with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is suitable for bulk analysis.[8]

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This is a surface-sensitive technique requiring minimal sample preparation.[8]

-

-

Data Acquisition:

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of uranium.

-

Instrumentation: A PHI VersaProbe II X-ray photoelectron spectrometer with a monochromatic Al-Kα X-ray source is a suitable instrument.[8]

-

Sample Preparation: The solid powder sample is mounted on a sample holder using conductive tape.

-

Data Acquisition:

-

The analysis is performed under ultra-high vacuum.

-

Collect a wide survey scan over a binding energy range of 0-1486 eV using a high pass energy (e.g., 187.85 eV) to identify all elements present.[8]

-

Collect high-resolution scans for the elements of interest (U 4f, O 1s) using a lower pass energy (e.g., 23.5 eV) to resolve chemical states.[8]

-

The U 4f region is analyzed to distinguish between U(VI), U(V), and U(IV) oxidation states.[8][12]

-

Data Presentation and Interpretation

The quantitative data obtained from spectroscopic analyses are summarized below. These values are characteristic signatures for identifying uranium dioxide peroxide hydrates.

Vibrational Spectroscopy Data

The primary vibrational modes for studtite and metastudtite are located in the 600-950 cm⁻¹ region of the Raman spectrum and are key identifiers.

| Vibrational Mode | Raman Shift (cm⁻¹) | IR Absorption (cm⁻¹) | Compound |

| Uranyl (U=O) Symmetric Stretch (ν₁) | 819 - 820[8][13] | ~750[8] | Studtite |

| Uranyl (U=O) Symmetric Stretch (ν₁) | ~830[8] | - | Metastudtite |

| Peroxide (O-O) Stretch | 867 - 868[13][14] | - | Studtite |

| Uranyl (U=O) Asymmetric Stretch (ν₃) | - | ~915[8] | Studtite |

| Bridging Peroxo (U-O) Asymmetric Stretch | - | ~600[8] | Studtite |

| H₂O Bending | - | ~1630[8] | Studtite |

| -OH Stretch | - | 3000 - 3500 (broad)[8] | Studtite |

Table 1: Key Raman and Infrared vibrational frequencies for studtite and metastudtite.

The shift of the uranyl symmetric stretching peak from ~820 cm⁻¹ in studtite to ~830 cm⁻¹ in metastudtite is a clear indicator of the dehydration process.[8]

X-ray Photoelectron Spectroscopy (XPS) Data

XPS of the U 4f region provides information on the uranium oxidation state. For uranyl (U(VI)) compounds like studtite, the binding energies are among the highest reported for uranium minerals.[15]

| Orbital | Binding Energy (eV) | Notes |

| U 4f₇/₂ | Highest among uranyl minerals[15] | The U 4f binding energy for studtite is slightly higher than for metastudtite, reflecting a change in the electronic environment upon dehydration.[15] |

| U 4f₅/₂ | - | The U 4f envelope for these U(VI) compounds does not typically show major changes unless reduction to U(V) or U(IV) occurs, for instance, under intense irradiation.[8] |

| O 1s | - | The O 1s envelope is complex and reflects all oxygen bonds (U=O, U-O-O, H-O-H).[8] |

Table 2: Summary of XPS data for uranium dioxide peroxide hydrates.

Structural and Bond Length Data

Structural data, often derived from X-ray diffraction and supported by Density Functional Theory (DFT) calculations, provide the basis for interpreting spectroscopic results.

| Bond | Bond Length (Å) | Compound | Method |

| Uranyl (U=O) | 1.79 - 1.85[2][4][16] | Studtite / Metastudtite | Neutron PDF / DFT |

| Peroxide (O-O) | ~1.45[4][16] | Studtite / Metastudtite | Neutron PDF |

| Equatorial (U-O) | ~2.3[4][16] | Studtite / Metastudtite | Neutron PDF |

| Equatorial (U-O) (Peroxo) | ~2.35[7] | Studtite | X-ray Diffraction |

Table 3: Typical bond lengths in uranium dioxide peroxide hydrates.

Visualization of Experimental Workflows

Graphviz diagrams are used to illustrate the logical flow of characterization experiments.

References

- 1. Uranyl peroxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Studtite, [(UO2)(O2)(H2O)2](H2O)2: The first structure of a peroxide mineral | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. Activation of uranyl peroxides by ionizing radiation prior to uranyl carbonate formation - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01841A [pubs.rsc.org]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. osti.gov [osti.gov]

- 12. Quantifying small changes in uranium oxidation states using XPS of a shallow core level - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

Unraveling the Structure of Uranium Dioxide Peroxide: A Quantum Chemical Approach

A Technical Guide for Researchers and Scientists

This technical guide provides an in-depth exploration of the quantum chemical calculations used to elucidate the structure of uranium dioxide peroxide (UO₂(O₂)). For researchers, scientists, and professionals in drug development, understanding the intricate electronic structure and bonding of actinide compounds is paramount. This document summarizes key computational methodologies, presents quantitative structural data, and visualizes the logical workflows involved in the theoretical analysis of this important uranium species.

Theoretical Framework and Computational Methodologies

The accurate theoretical description of uranium-containing molecules is challenging due to the significant relativistic effects and the strong electron correlation arising from the 5f electrons. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for investigating the electronic structure and bonding in these complex systems.[1]

Density Functional Theory (DFT)

DFT is a widely employed ab initio method for studying uranium compounds, offering a balance between computational cost and accuracy.[1] It has been successfully applied to approximate the structures of various uranium peroxide species, including hydrated forms.[1] A key aspect of applying DFT to uranium compounds is the treatment of the strongly correlated 5f electrons. The DFT+U method, which incorporates a Hubbard U correction, is often used to improve the description of these localized electrons.[2][3] The choice of the functional, such as the Perdew, Burke, and Ernzerhof functional revised for solids (PBESol), in conjunction with techniques like occupation matrix control (OMC), has been shown to yield results in good agreement with experimental findings for uranium oxides.[2][3][4]

Computational Protocols

A typical computational workflow for determining the structure of uranium dioxide peroxide and related species involves several key steps. The following provides a generalized protocol based on common practices in the field:

-

Model Construction: The initial atomic coordinates of the uranium dioxide peroxide molecule or cluster are constructed based on experimental data (e.g., X-ray diffraction) or chemical intuition.

-

Choice of Method: A suitable quantum chemical method is selected. For uranium compounds, DFT with a functional like PBE or PBESol is a common choice. The inclusion of the +U correction is crucial for accurately describing the 5f electrons of uranium.

-

Basis Set Selection: Appropriate basis sets are chosen for uranium and oxygen atoms. Relativistic effects are often accounted for through the use of effective core potentials (ECPs) for the uranium atom.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to compare with experimental spectroscopic data.

-

Property Calculations: Once a stable structure is obtained, various electronic and structural properties can be calculated, such as bond lengths, bond angles, Mulliken charges, and molecular orbital energies.

The following diagram illustrates a generalized computational workflow for the structural analysis of uranium dioxide peroxide.

Structural and Electronic Properties

Quantum chemical calculations provide detailed insights into the molecular structure and bonding of uranium dioxide peroxide. In this compound, a peroxide ligand (O₂²⁻) coordinates to the uranyl (UO₂²⁺) moiety.[1]

Molecular Geometry

The coordination of the peroxide ligand significantly influences the geometry of the uranyl unit. Theoretical studies have shown that the peroxide ligand typically binds to the uranium center in a side-on (η²) fashion. This interaction leads to a weakening of the axial U=O bonds (U-Oyl bonds) in the uranyl unit.[1] This weakening is reflected in calculated vibrational frequencies, which show lower uranyl stretching frequencies compared to when other ligands are coordinated.[1]

The inherent bending of the U-O₂-U dihedral angle in peroxo-bridged uranyl species is a key factor in the formation of larger cage-like nanoclusters.[5][6][7] Quantum chemical calculations have demonstrated that covalent interactions along the U-O(peroxo) bonds cause this bending, which encourages the curvature necessary for cluster formation.[5][6][7]

The following diagram illustrates the structural relationship between the uranyl ion, the peroxide ligand, and the resulting uranium dioxide peroxide complex.

Quantitative Structural Data

The following tables summarize calculated structural parameters for uranium dioxide and related peroxide species from various computational studies. It is important to note that the specific values can vary depending on the level of theory, basis set, and the specific molecular environment (e.g., gas phase, solvated, solid state).

Table 1: Calculated Bond Lengths (Å)

| Species | Bond | Calculated Length (Å) | Computational Method | Reference |

| UO₂ (bulk) | U-O | 2.36 | DFT (Fm-3m) | [8] |

| U₂O₇ (amorphous) | U-O(peroxo) | Varies | DFT | [9] |

| U₂O₇ (amorphous) | U=O(yl) | Varies | DFT | [9] |

Table 2: Calculated Vibrational Frequencies (cm⁻¹)

| Species | Mode | Calculated Frequency (cm⁻¹) | Computational Method | Reference |

| Uranyl Peroxo Complexes | U=Oyl stretch | Lowered vs. non-peroxo | DFT | [1] |

Electronic Structure and Bonding

DFT calculations have been instrumental in characterizing the nature of the bond between uranium and the peroxide group.[1] These studies reveal significant participation of both uranium 5f and 6d orbitals in chemical bonding.[1] This hybridization is a distinctive feature of uranium's chemistry and allows for diverse coordination geometries, including the μ₂-peroxide bridges that link uranyl ions to form extended structures.[1]

Formation of Uranyl Peroxide Nanoclusters

Quantum chemical calculations have been crucial in understanding the formation of complex nanoscale cage clusters of uranyl peroxide.[5][6][7] These studies have shown that the interaction between uranyl and peroxide units can lead to the spontaneous formation of curved structures, which are the building blocks of larger, hollow clusters. The dihedral angle of the U-O₂-U peroxo bridge can be influenced by the presence of counterions, which in turn affects the curvature and the resulting cluster size and shape.[5][6][7]

The transformation of simpler uranyl peroxide species, such as studtite (--INVALID-LINK--₂), into soluble nanoscale cage clusters has also been investigated, highlighting the dynamic nature of these systems.[10]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for elucidating the structure, bonding, and reactivity of uranium dioxide peroxide and related species. These theoretical investigations have been essential in interpreting experimental data and providing predictive insights into the behavior of these complex materials. The continued development of computational methods will undoubtedly lead to an even deeper understanding of the fascinating chemistry of actinide peroxides.

References

- 1. Uranium dioxideperoxide | 12036-71-4 | Benchchem [benchchem.com]

- 2. DFT + U Study of Uranium Dioxide and Plutonium Dioxide with Occupation Matrix Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the structure and formation of uranyl peroxide nanoclusters by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. scispace.com [scispace.com]

- 10. [PDF] Studtite, [(UO2)(O2)(H2O)2](H2O)2: The first structure of a peroxide mineral | Semantic Scholar [semanticscholar.org]

electronic and bonding properties of uranium dioxide peroxide

An In-depth Technical Guide to the Electronic and Bonding Properties of Uranium Dioxide Peroxide

Abstract

Uranium dioxide peroxide (UO₄·nH₂O), often found as its hydrated forms studtite (UO₄·4H₂O) and metastudtite (UO₄·2H₂O), is a significant compound in the nuclear fuel cycle, primarily as a secondary alteration product of spent nuclear fuel.[1][2] Its unique ability to form complex, water-soluble, cage-like clusters under alkaline conditions makes its study critical for understanding uranium mobility in geological repositories and for developing advanced separation processes.[3] This technical guide provides a comprehensive overview of the electronic structure, chemical bonding, and key characterization methodologies for uranium dioxide peroxide, tailored for researchers, scientists, and professionals in related fields. We delve into its synthesis, structural characteristics, and the theoretical and experimental approaches used to elucidate its properties.

Introduction

Uranium dioxide peroxide, a pale yellow crystalline solid, represents a notable departure from the more common uranium dioxide (UO₂).[3] While UO₂ possesses a stable fluorite crystal structure, the incorporation of peroxide groups (O₂²⁻) into the uranium coordination sphere fundamentally alters the material's structural and electronic properties.[3][4] This compound is not only synthesized for specific applications but is also found naturally as the minerals studtite and metastudtite, the only known peroxide-containing minerals.[5] In aqueous, alkaline environments rich in peroxide, uranyl ions can self-assemble into intricate, fullerene-like cage clusters, such as U₂₈[(UO₂)₂₈(O₂)₄₂]²⁸⁻, which are of significant interest for their high solubility and unique chemical behavior.[3][6][7] Understanding the interplay between its electronic configuration and bonding is paramount for predicting its reactivity, stability, and environmental fate.

Synthesis and Formation

The synthesis of uranium dioxide peroxide is typically achieved through the reaction of a uranium(VI) source with hydrogen peroxide. The specific hydration state and morphology of the product can be controlled by the reaction conditions.

Common Synthesis Routes:

-

From Uranyl Nitrate (B79036): A primary method involves adding hydrogen peroxide (H₂O₂) to a boiling solution of uranyl nitrate (UO₂(NO₃)₂).[8][9] The resulting precipitate is then filtered, washed, and dried to yield uranium dioxide peroxide dihydrate (UO₄·2H₂O).[8]

-

From Uranium Dioxide: Uranium dioxide (UO₂) powder can be dissolved and oxidized in alkaline solutions containing H₂O₂.[3][10][11] The concentration of H₂O₂ and the nature of the alkali metal hydroxide (B78521) (e.g., LiOH, NaOH) are critical factors that determine the extent of dissolution and the speciation of the resulting aqueous uranyl peroxide clusters.[10][11] Optimal dissolution is often achieved at a H₂O₂ to alkali hydroxide molar ratio of approximately 4:1 or higher.[3]

Generalized Experimental Protocol for Synthesis from Uranyl Nitrate:

-

A 10% solution of uranyl nitrate is heated to boiling.[8]

-

30% hydrogen peroxide is added dropwise to the boiling solution, leading to the formation of an amorphous, pale yellow precipitate.[8]

-

The precipitate is immediately filtered using a fine membrane filter.

-

The collected solid is washed thoroughly with boiling water to remove unreacted precursors and byproducts.

-

The product is dried, first in the air and then at 100°C to achieve a constant weight, yielding UO₄·2H₂O.[8]

Crystal and Molecular Structure

The structure of uranium dioxide peroxide is defined by the coordination of the linear uranyl cation (UO₂²⁺) by peroxide anions in the equatorial plane. In the solid state, particularly in studtite ([UO₂(O₂)(H₂O)₂]·2H₂O), the structure consists of infinite chains where uranyl ions are bridged by bidentate peroxide ligands.[12] Water molecules are also coordinated to the uranium center and participate in hydrogen bonding, linking the chains.[5][12] This is a significant deviation from the cubic fluorite lattice of UO₂.[3]

In aqueous solutions, these fundamental units can assemble into complex polyoxometalate-like cage clusters, with the specific structure being highly dependent on the solution's pH and the counter-ions present.[5]

Caption: Coordination of the Uranyl Ion in Studtite.

Bonding Properties

The chemical bonding in uranium dioxide peroxide is complex, involving both ionic and covalent contributions. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of these bonds.[6][13]

-

Orbital Hybridization: A key feature of uranium bonding is the significant and roughly equal participation of its 5f and 6d orbitals.[13] This hybridization allows for the diverse coordination geometries observed in uranyl peroxide compounds.[13]

-

Peroxide Coordination: The peroxide ligand (O₂²⁻) typically coordinates to the uranyl (UO₂²⁺) moiety in a bidentate fashion.[13] This interaction in the equatorial plane has been shown to weaken the strong axial U=O bonds (often called "yl" bonds) of the uranyl ion.[13]

-

Covalency: While the overall structure has significant ionic character, the U-O bonds, especially the axial ones, exhibit a degree of covalency. The participation of U 5f and 6p electrons in the formation of molecular orbitals contributes to this covalent character.[14]

| Bond Type | Typical Bond Length (Å) | Reference |

| U=O (axial, "yl") | ~1.80 - 1.85 | DFT Calculations[13] |

| U-O (peroxide) | ~2.25 - 2.35 | DFT Calculations[13] |

| O-O (peroxide) | ~1.50 - 1.55 | DFT Calculations |

Caption: Table 1. Typical bond lengths in uranyl peroxide complexes derived from DFT.

Electronic Properties

The electronic properties of uranium dioxide peroxide are dictated by the U(VI) center and the peroxide ligands.

-

Redox Behavior: Solid-state cyclic voltammetry performed on studtite reveals two distinct reduction waves. These have been assigned to the U(VI)/U(V) redox couple at approximately -0.74 V and the U(V)/U(IV) couple at -1.10 V.[1][2] This electrochemical activity indicates that the compound is not inert and can participate in redox reactions relevant to the long-term storage of nuclear materials.[1][2]

-

Band Gap: The electronic absorption spectra of studtite and its dehydrated form, metastudtite, show a large difference in their band gap energies, highlighting the significant role that hydration plays in the electronic structure of the material.[1]

| Property | Value / Observation | Technique |

| Uranium Oxidation State | +6 | XPS, Chemical Synthesis[13] |

| U(VI)/U(V) Redox Couple | -0.74 V | Cyclic Voltammetry[1][2] |

| U(V)/U(IV) Redox Couple | -1.10 V | Cyclic Voltammetry[1][2] |

| Band Gap | Significant difference between hydrated forms | UV-Vis Spectroscopy[1] |

Caption: Table 2. Summary of key electronic properties of uranium dioxide peroxide.

Experimental and Computational Characterization Protocols

A multi-technique approach is necessary to fully characterize the properties of uranium dioxide peroxide.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of the uranyl and peroxide groups.

-

Experimental Protocol:

-

Sample Preparation: Solid samples are typically analyzed as powders mounted on a microscope slide. Aqueous samples are analyzed in a quartz cuvette.

-

Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm) is used.[15]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. Spectra are typically acquired over a range of 100-1200 cm⁻¹. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

-

-

Expected Results: The spectra are characterized by a strong symmetric stretching mode of the uranyl ion (ν₁(UO₂²⁺)) and distinct modes corresponding to the peroxide O-O stretch. The positions of these peaks can distinguish between different uranyl peroxide species.[3][16]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~700-715 | ν₁(UO₂²⁺) in uranyl triperoxide monomers | [3][17] |

| ~800-850 | ν(O-O) in uranyl peroxide clusters and studtite | [3] |

Caption: Table 3. Characteristic Raman peaks for uranyl peroxide species.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent atoms.

-

Experimental Protocol:

-

Sample Preparation: Powdered samples are mounted on a sample holder using conductive tape. Samples must be handled in an appropriate environment to prevent atmospheric contamination.

-

Instrumentation: Analysis is performed in an ultra-high vacuum (UHV) system equipped with a monochromatic X-ray source (e.g., Al Kα).

-

Data Acquisition: A survey scan is first acquired to identify all elements present. High-resolution scans are then performed over the U 4f and O 1s regions.[12]

-

Data Analysis: The binding energies of the core-level peaks are determined. The U 4f₇/₂ peak position is highly sensitive to the uranium oxidation state. Deconvolution of the O 1s peak can distinguish between different oxygen environments (e.g., U=O, U-O-U, peroxide).

-

-

Expected Results: For U(VI) in uranyl peroxide, the U 4f₇/₂ binding energy is expected to be higher than that for U(IV) in UO₂.[18] Analysis of the O 1s envelope provides further information on the bonding environment.[12]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules and solids from first principles.

-

Methodology:

-

Model Construction: A structural model of the molecule or crystal unit cell is created (e.g., UO₂(O₂)(H₂O)₂).

-

Software: Calculations are performed using standard quantum chemistry packages (e.g., Gaussian, VASP).

-

Computational Details: A suitable functional (e.g., PBE, B3LYP) and basis set are chosen. Relativistic effects, which are significant for heavy elements like uranium, must be included, often through the use of effective core potentials.

-

Calculation Type: A geometry optimization is first performed to find the lowest energy structure. Subsequent calculations can determine electronic properties like the density of states, molecular orbital energies, and simulated vibrational spectra.[6]

-

-

Expected Results: DFT provides optimized bond lengths and angles that can be compared with experimental data.[13] It also yields insights into the electronic structure, such as the contributions of different atomic orbitals to the chemical bonds, which are difficult to obtain experimentally.[6][13]

Caption: A typical workflow for DFT calculations.

Summary and Outlook

Uranium dioxide peroxide is a compound with rich and complex chemistry. Its electronic structure is dominated by the U(VI) center, with significant participation from 5f and 6d orbitals in covalent bonding with peroxide ligands. This bonding arrangement leads to distinct structural motifs, from simple chained solids to elaborate aqueous nanoclusters. The combination of advanced spectroscopic techniques like Raman and XPS with powerful computational methods like DFT has been crucial in unraveling these properties. Continued research into this system is vital for enhancing the safety of nuclear waste storage, improving uranium processing technologies, and deepening our fundamental understanding of actinide chemistry.

References

- 1. Physical characterization and reactivity of the uranyl peroxide [UO2(η(2)-O2)(H2O)2]·2H2O: implications for storage of spent nuclear fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Uranium dioxideperoxide (12036-71-4) for sale [vulcanchem.com]

- 4. britannica.com [britannica.com]

- 5. Uranyl peroxide - Wikipedia [en.wikipedia.org]

- 6. Computational investigation of mono-uranium oxide anions in the gas phase - American Chemical Society [acs.digitellinc.com]

- 7. "ELECTRONIC STRUCTURE AND DYNAMICS OF URANYL-PEROXIDE SPECIES" by Ethan T. Hare [red.library.usd.edu]

- 8. This compound | 12036-71-4 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. osti.gov [osti.gov]

- 11. Complexity of Uranyl Peroxide Cluster Speciation from Alkali-Directed Oxidative Dissolution of Uranium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. This compound | 12036-71-4 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermodynamics and Chemical Behavior of Uranyl Superoxide at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Peroxide in the Genesis of Uranyl Peroxide Nanoclusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental role of peroxide in the formation of uranyl peroxide clusters (UPCs). These unique nanoscale structures, composed of multiple uranyl ions bridged by peroxide and other ligands, have garnered significant interest due to their complex topologies and potential applications in areas such as nuclear fuel cycle separations and materials science. This document details the mechanistic pathways of cluster formation, summarizes key quantitative data, provides experimental protocols for their synthesis and characterization, and visualizes the intricate relationships governing their self-assembly.

Core Principles of Uranyl Peroxide Cluster Formation

The self-assembly of uranyl peroxide clusters in aqueous solutions is a complex process governed by a delicate interplay of factors including pH, the concentration of uranyl and peroxide ions, and the nature of the counter-cations present.[1] Peroxide (O₂²⁻) is the essential building block, acting as a bridging ligand between uranyl (UO₂²⁺) ions.

The formation process is generally understood to proceed from simple monomeric or small oligomeric uranyl peroxide species to larger, more complex cage-like structures.[2] A key structural feature driving the formation of these clusters is the inherent bending of the U-O₂-U dihedral angle, which encourages the curvature necessary for the formation of closed cage structures.[3][4][5] Quantum chemical calculations have shown that covalent interactions along the U-O(peroxo) bonds are responsible for this bending.[3][4]

The assembly is not merely a random aggregation; it is a directed self-assembly process where the final cluster topology is influenced by the specific reaction conditions. For instance, the conversion of the uranyl triperoxide monomer, [UO₂(O₂)₃]⁴⁻, into the U₂₄ cluster can take a month at room temperature but can be significantly accelerated by catalysts like copper.[2]

Quantitative Data on Uranyl Peroxide Cluster Formation

The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of different aspects of UPC formation.

Table 1: Spectroscopic Data for Key Uranyl Peroxide Species

| Species | Raman Band (cm⁻¹) | Assignment | Reference |

| Uranyl Triperoxide (UT) | 715 | Unique to UT | [2] |

| U₂₄ Cluster | 815 | Overlaps with UT | [2] |

| U₆₀ Cluster | ~860 | ν(O-O) stretch | [6] |

| Studtite | ~865 | Symmetric peroxo stretch | [7] |

Table 2: Influence of Reaction Conditions on Cluster Formation

| Parameter | Effect | Observation | Reference |

| Counter-cation (Li⁺ vs. K⁺) | Influences cluster topology and solubility | Different cations lead to the formation of different cluster sizes and shapes. | [1] |

| pH | Controls the speciation of uranyl and peroxide | Cluster formation is favored in alkaline conditions. | [8] |

| H₂O₂ Concentration | Critical for cluster formation | Higher H₂O₂ concentrations favor the formation of larger cage clusters. | [8] |

| Ionizing Radiation (Gamma rays) | Promotes cluster formation | Radiation-induced hydroxyl radicals can drive the conversion of uranyl triperoxide to U₂₄. | [2][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of uranyl peroxide clusters.

Synthesis of Li₂₄[(UO₂)(O₂)(OH)]₂₄ (Li-U₂₄) Cluster via Gamma Irradiation

Objective: To synthesize the Li-U₂₄ cluster from a lithium uranyl triperoxide (LiUT) solution using gamma radiation.

Materials:

-

Lithium uranyl triperoxide (LiUT) solid

-

Deionized water

-

Gamma radiation source (e.g., ⁶⁰Co)

Procedure:

-

Prepare an aqueous solution of LiUT at a desired concentration (e.g., millimolar).

-

Transfer the solution to a suitable container for irradiation.

-

Expose the solution to a controlled dose of gamma radiation at room temperature. The formation of the Li-U₂₄ cluster can be monitored as a function of the radiation dose.[2][10]

-

The progress of the reaction can be tracked by taking aliquots of the solution at different time intervals and analyzing them using Raman spectroscopy to monitor the disappearance of the unique UT peak at 715 cm⁻¹ and the appearance of the U₂₄ cluster bands.[2]

-

Upon completion of the reaction, the Li-U₂₄ cluster can be isolated from the solution if desired, or the solution can be used for further characterization.

Characterization of Uranyl Peroxide Clusters by Raman Spectroscopy

Objective: To identify and characterize uranyl peroxide species in solution or solid state.

Instrumentation:

-

Raman spectrometer equipped with a suitable laser excitation source.

Procedure:

-

For solutions, place the sample in a cuvette or capillary tube. For solid samples, place a small amount on a microscope slide.

-

Acquire the Raman spectrum over a relevant spectral range, typically focusing on the 700-950 cm⁻¹ region, which contains the characteristic vibrational modes of the uranyl and peroxo groups.[7]

-

Analyze the resulting spectrum to identify key peaks. The symmetric stretching mode of the uranyl cation (O=U=O) and the symmetric stretch of the peroxo group (O-O) are particularly informative for distinguishing between different cluster species.[7][11]

Visualization of Formation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation and characterization of uranyl peroxide clusters.

References

- 1. Captivation with encapsulation: a dozen years of exploring uranyl peroxide capsules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the structure and formation of uranyl peroxide nanoclusters by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uranyl peroxide nanoclusters at high-pressure | Journal of Materials Research | Cambridge Core [cambridge.org]

- 7. osti.gov [osti.gov]

- 8. osti.gov [osti.gov]

- 9. impact.ornl.gov [impact.ornl.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Investigation of Uranium Dioxide Peroxide Mineral Phases

Introduction

Uranium dioxide peroxide mineral phases, primarily studtite (UO₄·4H₂O) and metastudtite (UO₄·2H₂O), represent a unique class of minerals containing peroxide (O₂²⁻).[1][2] Their significance extends from the nuclear fuel cycle, where they form as alteration products on spent nuclear fuel, to environmental science, due to their role in the transport of uranium.[3][4] The formation of these minerals is often linked to the alpha-radiolysis of water in the presence of uranium, which generates the hydrogen peroxide necessary for their precipitation.[2][3] Understanding the synthesis, characterization, and thermal behavior of these phases is critical for predicting the long-term stability of nuclear waste and for developing remediation strategies for uranium contamination. This guide provides a comprehensive overview of the key quantitative data, experimental protocols, and logical pathways associated with the investigation of these mineral phases.

Quantitative Data Summary

The following tables summarize the key crystallographic, physical, and spectroscopic data for studtite and metastudtite, the only two minerals known to contain peroxide.[1]

Table 1: Crystallographic Data of Uranium Peroxide Minerals

| Property | Studtite | Metastudtite |

| Chemical Formula | --INVALID-LINK--₂[1][2] | UO₄ · 2H₂O[5] |

| Crystal System | Monoclinic[1][6] | Orthorhombic[5] |

| Space Group | C2/c[1][2] | Pnma[5] |

| a (Å) | 14.068(6)[1][2] | 8.411(1)[5] |

| b (Å) | 6.721(3)[1][2] | 8.744(1)[5] |

| c (Å) | 8.428(4)[1][2] | 6.505(1)[5] |

| β (°) | 123.356(6)[1][2] | 90 |

| **Volume (ų) ** | 665.6(3)[2] | 478.39[5] |

| Z | 4[2][6] | 2[5] |

Table 2: Physical and Optical Properties

| Property | Studtite | Metastudtite |

| Color | Pale yellow to yellow[7] | Pale yellow[5] |

| Luster | Vitreous[7] | Silky[5] |

| Hardness | Soft[7] | Not specified |

| Tenacity | Flexible[7] | Flexible[5] |

| Calculated Density (g/cm³) | 3.73[6][7] | 4.67[5] |

| Optical Class | Biaxial (+)[7] | Not specified |

| Pleochroism | Not visible[7] | Not visible[5] |

Table 3: Thermal Decomposition Pathway of Studtite

| Temperature Range (°C) | Process | Resulting Phase / Product |

| ~100 °C | Dehydration (loss of 2 H₂O) | Metastudtite ([(UO₂)(O₂)(H₂O)₂])[8] |

| 200 - 500 °C | Decomposition & Loss of Peroxide/Water | Amorphous UO₃₊ₓ (e.g., U₂O₇)[9][10] |

| > 500 - 550 °C | Recrystallization | Crystalline α-UO₃[9] |

| > 600 °C | Reduction | Crystalline U₃O₈[11] |

Table 4: Key Raman Spectroscopic Bands

| Mineral | Wavenumber (cm⁻¹) | Assignment |

| Studtite | ~819 cm⁻¹ | Symmetric stretching of Uranyl (U=O)[12][13] |

| ~867 cm⁻¹ | Stretching of Peroxide (O-O)[12][13] | |

| Metastudtite | Shifted from Studtite | Indicates slight reduction in U=O bond length[12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of uranium dioxide peroxide phases.

Synthesis of Studtite (Precipitation Method)

-

Objective: To synthesize studtite (UO₄·4H₂O) from a uranyl nitrate (B79036) solution.

-

Materials and Reagents: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), hydrogen peroxide (H₂O₂, 30%), deionized water, sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment.[14][15]

-

Instrumentation: Stirred batch reactor or beaker with magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

-

Procedure:

-

Dissolve a known quantity of uranyl nitrate hexahydrate in deionized water to create a stock solution.[11]

-

While stirring vigorously, add hydrogen peroxide to the uranyl nitrate solution. A typical molar ratio of H₂O₂ to uranium is 4:1.[9]

-

Adjust the pH of the solution to between 3.0 and 3.5 using NaOH or NH₄OH to initiate precipitation.[15]

-

Continue stirring the suspension for a set period (e.g., 24 hours) to allow for complete precipitation.[15]

-

Collect the resulting pale-yellow precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted reagents.

-

Dry the product at a low temperature (e.g., 40°C) to obtain pure studtite.[9]

-

Phase Identification by X-ray Diffraction (XRD)

-

Objective: To confirm the crystal structure and phase purity of the synthesized material.

-

Instrumentation: Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Procedure:

-

Grind a small amount of the dried sample into a fine powder using an agate mortar and pestle.

-

Mount the powder onto a zero-background sample holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Compare the resulting diffractogram with reference patterns from crystallographic databases (e.g., ICDD) for studtite and metastudtite to confirm phase identity.[16]

-

Vibrational Analysis by Raman Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the uranyl and peroxide groups.[17]

-

Instrumentation: Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), microscope for sample focusing, and a CCD detector.

-

Procedure:

-

Place a small amount of the sample powder on a microscope slide.

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a range of 100 to 1200 cm⁻¹. This range covers the key U=O and O-O stretching modes.[13]

-

Use a low laser power to avoid sample degradation, especially thermal decomposition.

-

Data Analysis: Identify the characteristic peaks for the symmetric uranyl stretch (~819 cm⁻¹) and the peroxide stretch (~867 cm⁻¹ for studtite).[12][13]

-

Thermal Analysis by TGA-DSC

-

Objective: To study the thermal stability and decomposition pathway of studtite.

-

Instrumentation: A simultaneous Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Place a small, known mass (e.g., 5-10 mg) of the studtite sample into an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to approximately 600°C at a controlled heating rate (e.g., 5 or 10 °C/min) under an inert (N₂) or oxidative (Air) atmosphere.[8][18]

-

Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition.[9] Correlate these steps with endothermic or exothermic peaks in the DSC curve to understand the energetics of the transitions.[18]

-

Visualized Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the key relationships and processes in the study of uranium peroxide minerals.

Formation Pathway

The formation of studtite in nature is primarily driven by the interaction of uranium with hydrogen peroxide, a product of water radiolysis.

Caption: Logical pathway for the formation of studtite and metastudtite.

Experimental Workflow

A typical experimental workflow for the investigation of synthesized uranium peroxide phases involves synthesis followed by multiple characterization techniques.

References

- 1. [PDF] Studtite, [(UO2)(O2)(H2O)2](H2O)2: The first structure of a peroxide mineral | Semantic Scholar [semanticscholar.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Stability of peroxide-containing uranyl minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mindat.org [mindat.org]

- 6. Studtite Mineral Data [webmineral.com]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamics and Chemical Behavior of Uranyl Superoxide at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase Analysis of Uranium Oxides by XRD After Heat Treatment - koreascholar [db.koreascholar.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Uranyl peroxide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Fundamental Chemistry of Uranium Peroxide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the core chemistry of uranium peroxide compounds. It covers their synthesis, structure, properties, and reactivity, with a focus on providing actionable data and detailed experimental protocols for laboratory applications.

Introduction to Uranium Peroxide Compounds

Uranium peroxide, primarily in the form of uranyl peroxide hydrate (B1144303) (UO₄·nH₂O), is a significant compound within the nuclear fuel cycle and has been the subject of extensive research due to its unique properties and reactivity.[1][2] It is a pale-yellow solid that can exist in various hydration states, most commonly as the dihydrate (metastudtite) and tetrahydrate (studtite).[1][3] These are the only two known peroxide-containing minerals.[3] The formation of these compounds can occur through the alpha-radiolysis of water, making them relevant to the long-term storage of spent nuclear fuel.[3] Beyond their role in nuclear processes, the unique cage-like structures formed by uranyl peroxide clusters have garnered interest for potential applications in nanoscale materials and separations technology.[4]

Synthesis of Uranium Peroxide Compounds

The synthesis of uranium peroxide is generally achieved through the precipitation from a uranium(VI) solution by the addition of a peroxide, typically hydrogen peroxide.[1] The specific hydrate formed can be controlled by the reaction conditions.

General Precipitation Method

Uranyl peroxide is typically precipitated from an acidic solution of a uranyl salt, such as uranyl nitrate (B79036), by the addition of hydrogen peroxide.[5] The overall reaction is as follows:

UO₂²⁺ + H₂O₂ + nH₂O → UO₂(O₂)·nH₂O + 2H⁺ (where n = 2 or 4)[5]

The precipitation is favored in acidic conditions, typically at a pH between 1 and 4.[5]

Formation of Uranyl Peroxide Cage Clusters

In the presence of alkali metal hydroxides and often an organic template, uranyl nitrate and hydrogen peroxide can self-assemble into complex, cage-like clusters.[1][4] These polyperoxouranylate clusters are analogous to polyoxometalates and fullerenes and can contain from 16 to 124 uranyl ions.[1][4] The counter-cations present in the solution play a crucial role in the assembly and topology of these clusters.[4]

Structural and Bonding Characteristics

The fundamental building block of simple uranium peroxide compounds is the uranyl cation (UO₂²⁺) coordinated by peroxide anions (O₂²⁻) and water molecules. In the tetrahydrate, the uranyl ion is coordinated to two water molecules and two peroxide anions in a μ²-coordination (end-on).[1] The bonding in these compounds is predominantly electrostatic.[6][7]

Quantum chemical calculations have shown that the M–O bonds in uranyl peroxide systems are approximately 20 kJ mol⁻¹ stronger than in corresponding crown ether complexes.[6]

Physicochemical Properties

Solubility

Uranium peroxide has a very low solubility in acidic solutions, generally in the range of 10⁻⁵ to 10⁻⁸ M.[5] However, its solubility is sensitive to the hydration state and the pH of the medium.[1][8] In vitro studies have shown that UO₄ is a soluble compound, with a significant portion dissolving over a period of days.[2] Uranyl peroxide cage clusters, in contrast, can be highly soluble in water.[9]

Table 1: Solubility Data for Uranium Peroxide

| Compound | Medium | Solubility | Reference |

| UO₄·2H₂O | Dilute HClO₄ and NaOH solutions | Measured, but specific values vary with pH | [8] |

| UO₄ | Acidic Solution (pH 1-4) | ~10⁻⁵ to 10⁻⁸ M | [5] |

| UO₄ | Culture Medium | 66.2% dissolved in 1.9 days, 33.8% in 78 days | [2] |

| UO₄·xH₂O | Water | 1.5 x 10⁻⁵ moles/1000 g water | [10] |

Thermal Decomposition

Uranium peroxide hydrates are thermally unstable and decompose upon heating. The decomposition pathway is dependent on the heating rate and atmosphere.[11][12][13] Generally, the decomposition proceeds through the loss of water molecules to form lower hydrates, followed by the loss of peroxide to form various uranium oxides.[12][14][15]

Table 2: Thermal Decomposition Data for Uranium Peroxide

| Compound | Temperature Range (°C) | Decomposition Product(s) | Reference |

| UO₄·2H₂O | 90 - 195 | U₂O₇ | [11] |

| UO₄·2H₂O | > 200 | UO₃ | [11] |

| UO₄·4H₂O (Studtite) | ~60 - 70 | UO₄·2H₂O (Metastudtite) | [16] |

| UO₄·2H₂O | > 200 | Amorphous UOₓ | [17] |

| Hydrated Uranyl Peroxides | up to 520 | A-UO₃, α-UO₃, UO₂.₉ | [15] |

Reactivity of Uranium Peroxide Compounds

Uranium peroxide compounds exhibit a range of chemical reactivities. The amorphous decomposition product, U₂O₇, is particularly reactive with water, releasing oxygen gas.[18][19] The reactivity of uranyl peroxide is also relevant in the context of spent nuclear fuel, where its formation can impact the mobilization of uranium.[3]

In bicarbonate solutions, the reactivity of UO₂ with oxidants like H₂O₂ can be altered, with evidence suggesting surface oxidation to a stoichiometry of UO₂.₃.[20]

Experimental Protocols

Synthesis of Uranyl Peroxide (UO₄·2H₂O)

Objective: To synthesize uranium peroxide dihydrate via precipitation.

Materials:

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Distilled water

-

Nitric acid or sodium hydroxide (B78521) (for pH adjustment)

Procedure:

-

Prepare a solution of uranyl nitrate in distilled water. The concentration can vary, but a typical starting point is around 5 g/L of uranium.[5]

-

Adjust the pH of the solution to approximately 1-2.5 using nitric acid.[21]

-

Slowly add an excess of hydrogen peroxide solution to the stirred uranyl nitrate solution.[5][22] A U:H₂O₂ molar ratio of 1:1.5 to 1:3 can be used.[21]

-

A pale-yellow precipitate of uranyl peroxide will form.

-

Continue stirring for a sufficient time to ensure complete precipitation (e.g., 1 hour).[22]

-

Filter the precipitate using a suitable filter paper.

-

Wash the precipitate with distilled water to remove any unreacted reagents.[5]

-

Dry the precipitate in an oven at a temperature below 70°C to obtain UO₄·4H₂O (studtite) or above 70°C (e.g., at 90°C) to obtain UO₄·2H₂O (metastudtite).[5][23] A drying time of 48 hours at 70°C has been reported.[5]

Characterization of Uranium Peroxide

Objective: To characterize the synthesized uranium peroxide.

Techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline phase of the synthesized material (e.g., studtite or metastudtite).[5][23]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the hydration state.[5][13]

-

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the uranyl and peroxide groups.[23][24] The symmetric stretch of the UO₂²⁺ group is a prominent feature in the Raman spectra.[24]

-

Scanning Electron Microscopy (SEM): To observe the morphology of the precipitated particles.[25][26]

Visualizations

Logical Workflow for Uranium Peroxide Synthesis

Caption: Workflow for the synthesis of studtite and metastudtite.

Thermal Decomposition Pathway of Studtite

Caption: Thermal decomposition pathway of studtite.

Formation of Uranyl Peroxide Cage Clusters

Caption: Conceptual diagram of uranyl peroxide cage cluster formation.

References

- 1. Uranyl peroxide - Wikipedia [en.wikipedia.org]

- 2. Assessment of physico-chemical and biokinetic properties of uranium peroxide hydrate UO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studtite - Wikipedia [en.wikipedia.org]

- 4. Captivation with encapsulation: a dozen years of exploring uranyl peroxide capsules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure and Bonding in Uranyl(VI) Peroxide and Crown Ether Complexes; Comparison of Quantum Chemical and Experimental Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (Open Access) The solubility of uranium peroxide in acidic and basic media at 25 °c (1958) | Karl H. Gayer | 12 Citations [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Composition and Thermal Decomposition of Uranyl Peroxide - UNT Digital Library [digital.library.unt.edu]

- 13. Effect of preparation mode on thermal decomposition of uranium peroxide [inis.iaea.org]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure and Reactivity of X-ray Amorphous Uranyl Peroxide, U 2 O 7: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US4271127A - Apparatus for the continuous precipitation of uranium peroxide - Google Patents [patents.google.com]

- 22. OneMine | Uranium precipitation from eluate using hydrogen peroxide [onemine.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Stability of Studtite in Saline Solution: Identification of Uranyl–Peroxo–Halo Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Uranium-Based Nanoparticles in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and catalytic application of two distinct classes of uranium-based nanoparticles: uranium dioxide (UO₂) nanoparticles and uranyl peroxide nanoclusters. While both are derived from uranium, their synthesis, structure, and catalytic functionalities differ significantly. These protocols are intended for use by qualified researchers in appropriate laboratory settings.

Caution: The uranium used in these experiments, although potentially depleted, is a radioactive and toxic material. All handling and synthesis should be conducted by trained personnel in a designated facility with appropriate engineering controls and personal protective equipment to minimize exposure.

Part 1: Application Note and Protocol: Uranium Dioxide (UO₂) Nanoparticles for Catalysis

Introduction

Uranium dioxide (UO₂) nanoparticles have garnered interest as potential catalysts due to uranium's variable oxidation states.[1] These materials can be synthesized with controlled morphology, which has been shown to influence their catalytic performance. This application note details the hydrothermal synthesis of UO₂ nanoparticles and their subsequent use as a catalyst in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a key reaction in fine chemical synthesis.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Sphere-Shaped UO₂ Nanoparticles

This protocol is adapted from a method for producing sphere-shaped UO₂ nanoparticles.[1]

Materials:

-

Uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave (50 mL capacity)

Procedure:

-

In a typical synthesis, dissolve 0.5 mmol of uranyl nitrate hexahydrate in 10 mL of deionized water.

-

Add 10 mL of ethylenediamine to the solution under stirring.

-

Add 1 mL of hydrazine hydrate to the mixture.

-

Stir the resulting solution for 30 minutes.

-

Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C for 24 hours.

-

After cooling to room temperature, collect the solid product by centrifugation.

-

Wash the product with deionized water and ethanol three times.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol describes the use of uranium oxide nanoparticles for the selective oxidation of benzyl alcohol. The synthesized UO₂ nanoparticles are first calcined to form U₃O₈, which is the active catalyst.[1]

Materials:

-